1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine
CAS No.: 1251104-64-9
Cat. No.: VC2933488
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251104-64-9 |
|---|---|
| Molecular Formula | C12H13NS |
| Molecular Weight | 203.31 g/mol |
| IUPAC Name | 1-(4-thiophen-2-ylphenyl)ethanamine |
| Standard InChI | InChI=1S/C12H13NS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9H,13H2,1H3 |
| Standard InChI Key | CZPBHPBBSDXKIG-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)C2=CC=CS2)N |
| Canonical SMILES | CC(C1=CC=C(C=C1)C2=CC=CS2)N |
Introduction
Physicochemical Properties and Identification
Basic Properties and Identifiers
1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine is characterized by several key physicochemical properties that define its behavior in various chemical and biological systems. The compound is also known by its IUPAC name 1-(4-thiophen-2-ylphenyl)ethanamine and possesses a distinctive molecular structure that contributes to its reactivity profile. The compound is primarily recognized through its unique chemical identifiers which enable precise tracking in scientific literature and chemical databases.
Table 1: Basic Physicochemical Properties of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine
| Property | Value |
|---|---|
| CAS No. | 1251104-64-9 |
| Molecular Formula | C12H13NS |
| Molecular Weight | 203.31 g/mol |
| IUPAC Name | 1-(4-thiophen-2-ylphenyl)ethanamine |
| Standard InChI | InChI=1S/C12H13NS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9H,13H2,1H3 |
| Standard InChIKey | CZPBHPBBSDXKIG-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)C2=CC=CS2)N |
| PubChem Compound | 53441087 |
The compound's chemical structure features a thiophene ring connected to a phenyl group, with an ethylamine substituent. This arrangement provides several functional sites for potential interactions with biological targets, making it interesting for medicinal chemistry applications. The presence of the thiophene moiety contributes to its electronic and steric properties that influence its reactivity patterns.
Comparison with Structurally Related Compounds
Understanding the properties of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine benefits from comparison with structurally related compounds. A particularly relevant structural analog is 1-[4-(thiophen-2-ylsulfanyl)phenyl]ethan-1-amine, which contains an additional sulfur atom in its linkage between the thiophene and phenyl groups. This related compound has a molecular formula of C12H13NS2 and a higher molecular weight of 235.37 g/mol due to the additional sulfur atom.
Another significant structural relative is 1-(4-THIOPHEN-2-YL-PHENYL)-ETHANONE (CAS No. 35294-37-2), which shares the thiophene-phenyl backbone but contains a ketone functional group rather than an amine. This compound, also known as 4-(2-thienyl)acetophenone or 1-[4-(2-thienyl)phenyl]ethanone, represents the ketone precursor from which our target amine compound could potentially be synthesized through reductive amination processes.
Structural Characteristics and Chemical Behavior
Molecular Structure and Functional Groups
The chemical architecture of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine consists of three main structural components that define its chemical behavior: a thiophene ring, a phenyl ring, and an ethylamine group. The thiophene moiety is a five-membered aromatic heterocycle containing a sulfur atom, which contributes to the compound's electronic properties and potential for π-π interactions. The phenyl ring connects the thiophene and ethylamine portions, serving as a rigid linker that maintains spatial orientation of the functional groups. The ethylamine group provides a basic nitrogen center that can participate in hydrogen bonding and acid-base interactions, making it a potential pharmacophore for receptor binding.
The connection between these structural elements creates a molecule with mixed aromatic and aliphatic regions, providing a balance of lipophilic and hydrophilic properties. The thiophene-phenyl junction enables extended π-conjugation throughout the molecule, which influences its spectroscopic properties and reactivity patterns. The primary amine functionality introduces a nucleophilic center that can participate in various chemical transformations, including acylation, alkylation, and condensation reactions.
Electronic and Steric Properties
The electronic distribution within 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine plays a crucial role in determining its chemical reactivity and potential binding interactions. The thiophene ring, being electron-rich due to the presence of the sulfur atom, contributes electron density to the conjugated system. This electronic characteristic influences the reactivity of both the aromatic system and the amine functionality. The phenyl ring serves as an electronic bridge, facilitating conjugation between the thiophene and potentially affecting the basicity of the amine group through inductive and resonance effects.
Sterically, the compound presents a relatively planar structure in the aromatic region, with potential for rotation around the thiophene-phenyl bond. The ethylamine group introduces a chiral center at the alpha carbon, potentially leading to stereochemical considerations in its synthesis and biological activity. These steric factors are particularly important when considering the compound's potential fit into binding pockets of biological targets or its participation in chemical reactions where spatial arrangement affects reaction pathways.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine typically involves several key reaction steps and can follow different strategic pathways depending on the available starting materials and desired scale. One common approach would begin with the preparation of the ketone precursor, 1-(4-THIOPHEN-2-YL-PHENYL)-ETHANONE, followed by conversion to the amine through reductive amination. Industrial settings often employ palladium-catalyzed cross-coupling reactions to construct the biaryl framework, which forms the backbone of the molecule.
The synthesis of the ketone precursor can be achieved through Suzuki-Miyaura coupling between 2-thiopheneboronic acid and 4'-chloroacetophenone, as indicated in related synthetic procedures. This cross-coupling approach allows for the efficient formation of the carbon-carbon bond between the thiophene and phenyl rings under relatively mild conditions. The resulting ketone can then undergo transformation to the amine functional group through various reduction methods.
Specific Reaction Conditions and Optimization
Optimization of reaction conditions for the synthesis of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine requires careful consideration of catalysts, solvents, and stoichiometry to maximize yield and purity. For the cross-coupling step, palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed, with bases like K2CO3 or Cs2CO3 in mixed solvent systems to facilitate the reaction. Temperature control is crucial, with typical reactions running between 80-100°C for several hours to ensure complete conversion.
The conversion of the ketone to the amine can follow several routes, including reductive amination with ammonia or ammonium salts in the presence of reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride. Alternatively, a two-step process involving formation of an imine or oxime intermediate followed by reduction can be employed. The choice of method depends on factors such as scale, available equipment, and desired stereoselectivity if the chiral center is of importance.
Biological Activities and Applications
Research Applications in Medicinal Chemistry
In medicinal chemistry research, 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine serves as a valuable scaffold for the development of novel bioactive compounds. Its relatively simple structure allows for various modifications to optimize desired properties such as potency, selectivity, and pharmacokinetic profile. Structure-activity relationship studies can be conducted by modifying different portions of the molecule, including substitution on the thiophene or phenyl rings, alteration of the amine functionality, or modification of the carbon linkages.
The compound may also function as an intermediate in the synthesis of more complex molecules with enhanced biological activities. For instance, the primary amine can undergo N-acylation, N-alkylation, or reductive amination to yield secondary or tertiary amines with different pharmacological profiles. The thiophene portion could be modified through electrophilic aromatic substitution or metalation followed by quenching with electrophiles to introduce additional functionality. Such chemical diversification strategies are essential in developing libraries of compounds for high-throughput screening against various biological targets.
Analytical Characterization Methods
Spectroscopic Analysis Techniques
Comprehensive characterization of 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine relies on various spectroscopic techniques that provide detailed structural information. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, offers insights into the compound's structural arrangement and purity. In the 1H NMR spectrum, characteristic signals would include the aromatic protons of both the thiophene and phenyl rings, the methyl group adjacent to the chiral center, and the methine proton at the chiral center, as well as the primary amine protons. The 13C NMR would display signals for the aromatic carbons, the chiral carbon, and the methyl carbon.
Mass spectrometry provides accurate mass determination and fragmentation patterns that confirm the molecular formula and structure. The compound would typically show a molecular ion peak at m/z 203, corresponding to its molecular weight, with fragment ions reflecting cleavage at the alpha carbon to the amine and between the phenyl and thiophene rings. Infrared spectroscopy would reveal characteristic absorption bands for the primary amine (N-H stretching around 3300-3500 cm-1) and aromatic C-H and C=C stretching vibrations, further confirming the functional groups present.
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